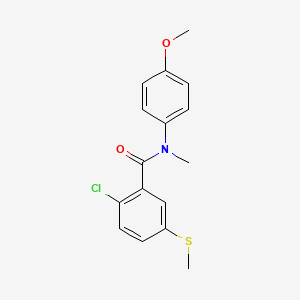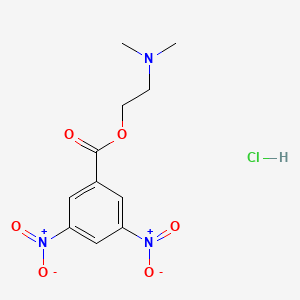
N-cyclododecyl-3-ethyl-5-methyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclododecyl-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as CX614, is a compound that has gained interest in the scientific community due to its potential use in treating various neurological disorders. CX614 belongs to the class of AMPA receptor positive allosteric modulators, which are compounds that enhance the activity of the AMPA receptors in the brain.
Wirkmechanismus
N-cyclododecyl-3-ethyl-5-methyl-4-isoxazolecarboxamide acts as a positive allosteric modulator of the AMPA receptors in the brain. AMPA receptors are a type of ionotropic glutamate receptor that are involved in the transmission of excitatory signals between neurons. By enhancing the activity of the AMPA receptors, this compound can increase the strength of the synaptic connections between neurons, leading to improvements in cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound can enhance LTP in various regions of the brain, including the hippocampus and prefrontal cortex. This enhancement of LTP has been linked to improvements in learning and memory. This compound has also been shown to increase the release of dopamine in the brain, which may contribute to its potential use in treating Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclododecyl-3-ethyl-5-methyl-4-isoxazolecarboxamide in lab experiments is its high potency and specificity for the AMPA receptors. This allows for precise modulation of synaptic activity in the brain. However, one limitation is that this compound has a relatively short half-life in the body, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-cyclododecyl-3-ethyl-5-methyl-4-isoxazolecarboxamide. One area of interest is its potential use in treating neurodegenerative disorders, such as Alzheimer's disease. Another area of interest is its potential use in enhancing cognitive function in healthy individuals. Additionally, further research is needed to optimize the synthesis method of this compound and to develop more stable analogs of the compound. Overall, this compound has the potential to be a valuable tool in neuroscience research and a promising candidate for the development of novel therapeutics for neurological disorders.
Synthesemethoden
The synthesis of N-cyclododecyl-3-ethyl-5-methyl-4-isoxazolecarboxamide involves the reaction of 3-ethyl-5-methylisoxazole-4-carboxylic acid with cyclododecanone in the presence of a strong base, followed by acid hydrolysis to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of this compound.
Wissenschaftliche Forschungsanwendungen
N-cyclododecyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential use in treating various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to enhance long-term potentiation (LTP), which is a process that strengthens the connections between neurons in the brain. This enhancement of LTP has been linked to improvements in learning and memory, making this compound a promising candidate for cognitive enhancement.
Eigenschaften
IUPAC Name |
N-cyclododecyl-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2/c1-3-17-18(15(2)23-21-17)19(22)20-16-13-11-9-7-5-4-6-8-10-12-14-16/h16H,3-14H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWZXJGDTPBQDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2CCCCCCCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1,4-dioxo-2-(2-phenylethyl)-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazin-9-yl]-1,4-phenylene diacetate](/img/structure/B6025083.png)
![N-cyclopentyl-3-ethyl-4-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B6025094.png)

![N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6025116.png)
![methyl N-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)methioninate](/img/structure/B6025134.png)
![2-(4-fluoro-3-methoxyphenyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B6025138.png)
![3-{1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B6025139.png)

![diisopropyl [(methylamino)methyl]phosphonate](/img/structure/B6025159.png)
![5-(1-benzyl-3-pyrrolidinyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6025164.png)
![ethyl 2-({[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B6025178.png)
![2-benzyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B6025186.png)
![N-[1-(3-methoxybenzyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6025192.png)